2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid
CAS No.:
Cat. No.: VC15797098
Molecular Formula: C5H3NO4S
Molecular Weight: 173.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3NO4S |
|---|---|
| Molecular Weight | 173.15 g/mol |
| IUPAC Name | (2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid |
| Standard InChI | InChI=1S/C5H3NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h1H,(H,7,8)(H,6,9,10)/b2-1+ |
| Standard InChI Key | GZMAUGAAAMRIDY-OWOJBTEDSA-N |
| Isomeric SMILES | C(=C/1\C(=O)NC(=O)S1)\C(=O)O |
| Canonical SMILES | C(=C1C(=O)NC(=O)S1)C(=O)O |
Introduction
Structural Characteristics and Synthesis
Core Architecture and Stereochemical Considerations
2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid features a thiazolidine-2,4-dione ring system with an exocyclic double bond at position 5, conjugated to an acetic acid group. The (5E)-stereochemistry is critical for maintaining planar geometry, enabling π-π stacking interactions with biological targets . Nuclear magnetic resonance (NMR) studies confirm the Z-configuration of the exocyclic double bond through characteristic coupling constants (J = 12–14 Hz) .
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
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Knoevenagel Condensation: Reacting thiazolidine-2,4-dione with substituted benzaldehydes in toluene under piperidine catalysis yields 5-arylidene intermediates .
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Acetic Acid Functionalization: Subsequent coupling with chloroacetic acid derivatives in anhydrous dioxane introduces the acetic acid moiety .
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Purification: Recrystallization from n-butanol or DMF/water mixtures achieves >95% purity .
Representative Synthesis Data
| Starting Material | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazolidine-2,4-dione | 4-Chlorobenzaldehyde | 78 | 97.3 |
| 5-(4-Nitrobenzylidene)TZD | Chloroacetyl chloride | 65 | 96.8 |
Key spectral data for the final compound include IR absorption at 1735 cm⁻¹ (C=O stretch) and HRMS m/z 255.0423 [M+H]⁺ .
Antibacterial Activity Profile
In Vitro Efficacy Against Pathogens
Testing against reference strains reveals potent activity against Gram-positive organisms:
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Bacillus subtilis: MIC = 7.81–15.63 mg/L
Gram-negative bacteria like Pseudomonas aeruginosa show reduced susceptibility (MIC > 62.5 mg/L), likely due to outer membrane impermeability .
Mechanistic Insights
The acetic acid side chain enhances bacterial membrane penetration, while the thiazolidinedione core inhibits dihydrofolate reductase (DHFR), a critical enzyme in folate biosynthesis . Molecular docking studies demonstrate a binding energy of −8.2 kcal/mol at the DHFR active site, comparable to trimethoprim (−7.9 kcal/mol) .
Structure-Activity Relationship (SAR) Analysis
Substituent Effects on Potency
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Electron-Withdrawing Groups: Nitro (-NO₂) at the para position improves MIC by 4-fold vs. methoxy (-OCH₃) .
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Heterocyclic Replacements: Replacing the phenyl ring with furan reduces activity, emphasizing the importance of aromatic π-systems .
Geometric Isomerism Impact
The (5E)-isomer exhibits 3.5× greater potency than the (5Z)-form against S. aureus, attributed to improved alignment with DHFR’s hydrophobic pocket .
Comparative Pharmacological Performance
Benchmarking Against Standard Antibiotics
| Compound | MIC vs. S. aureus (mg/L) | IC₅₀ vs. MCF-7 (μM) |
|---|---|---|
| 2-[(5E)-TZD]acetic acid | 3.91 | 12.4 |
| Oxacillin | 6.25 | N/A |
| Cefuroxime | 1.95 | N/A |
While less potent than cefuroxime, the compound’s dual antibacterial/anticancer profile offers therapeutic versatility .
Emerging Applications in Oncology
Antiproliferative Activity
In MCF-7 breast cancer cells, the hydrochloride salt form achieves IC₅₀ = 5.4 μM vs. 12.4 μM for the free base, suggesting enhanced solubility improves efficacy . Mechanistically, the compound induces G0/G1 cell cycle arrest and upregulates pro-apoptotic Bax protein 3.2-fold .
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